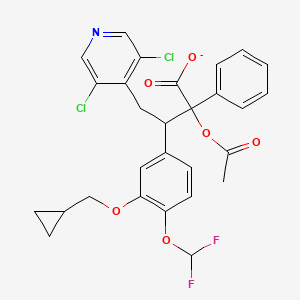
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoindoline, characterized by the presence of hydroxy and tetramethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the tetramethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound shares a similar core structure but differs in the presence of a nitro group and spiro configuration.
Indole derivatives: These compounds have a similar indole backbone but vary in their functional groups and substitutions.
Uniqueness
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is unique due to its specific combination of hydroxy and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C12H16NO2 |
|---|---|
分子量 |
206.26 g/mol |
InChI |
InChI=1S/C12H16NO2/c1-11(2)9-6-5-8(14)7-10(9)12(3,4)13(11)15/h5-7,14H,1-4H3 |
InChI 键 |
IPXIPSHAQKTPAF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=C(C=C2)O)C(N1[O])(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


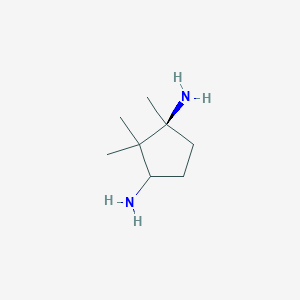
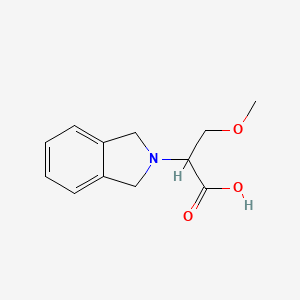
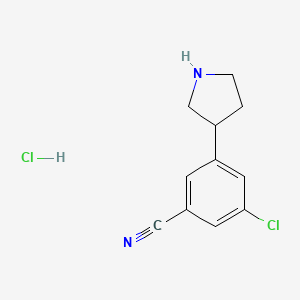
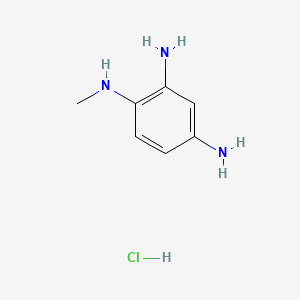
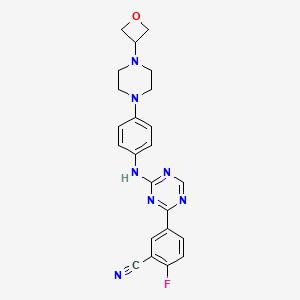
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
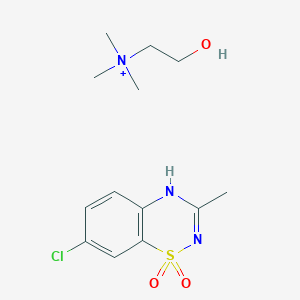
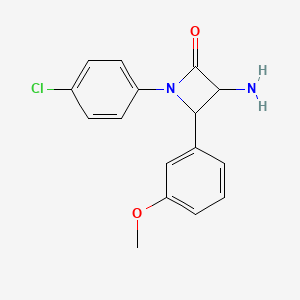
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
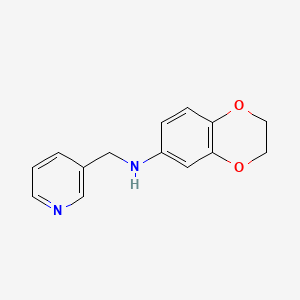

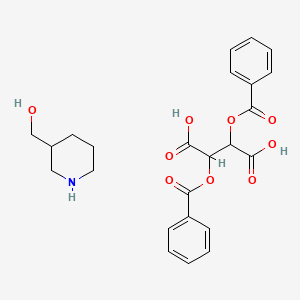
![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
